Product packaging for Mepitiostane(Cat. No.:CAS No. 21362-69-6)

Mepitiostane

Cat. No.: B1676278
CAS No.: 21362-69-6
M. Wt: 404.7 g/mol
InChI Key: IVDYZAAPOLNZKG-KWHRADDSSA-N
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Description

Historical Context and Development of Mepitiostane

The development of synthetic steroids like this compound emerged from ongoing research into modifying natural steroid structures to potentially alter their pharmacological profiles and improve therapeutic applications.

This compound was patented and described in 1968 wikipedia.org. It is a synthetic androstane (B1237026) steroid wikipedia.org. Its chemical name is 2α,3α-epithio-17β-(1-methoxycyclopentyl)oxy-5α-androstane dshs-koeln.de. It is also known as epitiostanol (B1193944) 17β-(1-methoxy)cyclopentyl ether wikipedia.org.

Research into steroidal compounds has evolved significantly, moving from the isolation and characterization of natural steroids to the synthesis of modified structures with tailored properties. The development of compounds like this compound reflects efforts to create steroids with specific biological activities, such as anabolic or antiestrogenic effects, while potentially modifying their pharmacokinetic profiles ontosight.aipatsnap.com. The incorporation of heteroatoms, such as sulfur in the epithio group of this compound, represents a strategy in medicinal chemistry to achieve desired biological activities mdpi.comnih.gov.

Classification within Chemical Compound Categories

This compound's classification is based on its chemical structure and its mechanism of action as a precursor to an active compound.

This compound functions as a prodrug of epitiostanol wikipedia.orgdshs-koeln.de. This means that this compound is administered in an inactive or less active form and is subsequently converted within the body to the active compound, epitiostanol wikipedia.orgdshs-koeln.de. This biotransformation involves the cleavage of the 17β-(1-methoxy)cyclopentyl ether group wikipedia.orgdshs-koeln.de. Research has investigated the metabolism of this compound, identifying epitiostanol and its further metabolites, such as epitiostanol sulfoxide (B87167), as key compounds in its metabolic pathway dshs-koeln.deresearchgate.net. Studies in rats have shown that this compound can avoid significant first-pass metabolism by being absorbed via the intestinal lymphatics, with a large part of the plasma radioactivity after oral administration being due to unchanged this compound tandfonline.comnih.gov.

This compound is classified as a synthetic steroid belonging to the androstane derivative group ontosight.ai. Its structure is based on the androstane backbone, a tetracyclic system characteristic of steroids, modified with an epithio group at the 2,3 position and a 1-methoxycyclopentyl ether group at the 17β position wikipedia.orgontosight.ai. Specifically, it is a 2α,3α-epithio-5α-androstane derivative wikipedia.org. The presence of the epithio group is a notable structural modification that distinguishes it from many naturally occurring steroids mdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O2S B1676278 Mepitiostane CAS No. 21362-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O2S/c1-23-13-10-19-17(7-6-16-14-20-21(28-20)15-24(16,19)2)18(23)8-9-22(23)27-25(26-3)11-4-5-12-25/h16-22H,4-15H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDYZAAPOLNZKG-KWHRADDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4(CCCC4)OC)CCC5C3(CC6C(C5)S6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4(CCCC4)OC)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)S6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016882
Record name Mepitiostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21362-69-6
Record name Mepitiostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21362-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepitiostane [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021362696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepitiostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPITIOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00404969K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Derivatization of Mepitiostane

Precursor Compounds and Starting Materials in Mepitiostane Synthesis

The synthesis of this compound relies on the modification of a core steroid structure.

Dihydrotestosterone (B1667394) (DHT) as a Core Precursor

Dihydrotestosterone (DHT), also known as 5α-dihydrotestosterone or androstanolone, serves as a primary precursor in the synthesis of this compound. DHT is an endogenous androgen sex steroid derived from testosterone (B1683101) through the action of the enzyme 5α-reductase. nih.govwikipedia.orgnih.gov Its chemical structure, 17β-hydroxy-5α-androstan-3-one, provides the fundamental androstane (B1237026) skeleton that is subsequently modified to yield this compound. nih.govwikipedia.org The use of DHT as a starting material leverages its existing steroid framework, reducing the complexity compared to a de novo synthesis approach.

Core Synthetic Pathways for the Epithio Moiety Introduction

A key characteristic of this compound is the presence of the 2α,3α-epithio moiety. Introducing this sulfur-containing three-membered ring into the steroid structure is a central focus of its synthesis.

Functional Group Transformations and Reaction Sequences (e.g., bromination, elimination, epoxidation, episulfide formation)

The synthesis of the epithio group typically involves a sequence of functional group transformations on the steroid precursor, such as DHT. While specific detailed reaction mechanisms for this compound synthesis were not extensively detailed in the search results, the introduction of an epithio group in steroids generally involves steps that can include halogenation (like bromination), followed by elimination reactions to create a double bond, and then the formation of the sulfur-containing ring.

For instance, the synthesis of epithio steroids, including epitiostanol (B1193944) (a related compound and active form of this compound), is described as originating from DHT, leveraging functional group transformations to introduce the epithio moiety. One common approach for introducing an episulfide (epithio) group involves the reaction of an epoxide with a thiocyanate (B1210189) followed by cyclization, or the reaction of a vicinal dihalide with a sulfide (B99878) reagent. The formation of a 2α,3α-epithio moiety on the androstane skeleton implies specific stereochemical control during these reactions.

In the context of related steroid synthesis, steps like bromination at C2 and C3 have been mentioned, yielding dibromo intermediates. These intermediates are often highly reactive and require controlled conditions, such as low temperatures, to minimize side reactions. The subsequent formation of the epithio ring involves replacing oxygen (in an epoxide) or halogens with a sulfur atom, typically through nucleophilic attack and ring closure. The specific reagents and conditions used would dictate the stereochemistry of the resulting epithio group.

Stereochemical Control in Synthesis

Achieving the desired 2α,3α configuration of the epithio group is crucial for the biological activity of this compound and its active form, epitiostanol. Stereochemical control in steroid synthesis is often achieved through the judicious choice of reagents and reaction conditions that favor the formation of a specific stereoisomer. For example, the stereochemistry of epoxidation or halogenation steps, as well as the subsequent ring-closure reaction to form the episulfide, would need to be controlled to ensure the α-orientation of the epithio bridge at positions 2 and 3. While detailed experimental procedures specifically for this compound were not found, the synthesis of epithio steroids in general requires careful consideration of stereochemistry to obtain the biologically active isomer.

Derivatization and Analog Development

This compound itself is a derivative of epitiostanol, designed for oral activity. wikipedia.org Further derivatization of the epithio steroid structure can lead to analogs with potentially altered pharmacological properties.

Synthesis of Epitiostanol

Epitiostanol (2α,3α-epithio-5α-androstan-17β-ol) is the active metabolite of this compound. wikipedia.org Its synthesis is a key step, as this compound is the 17β-(1-methoxy)cyclopentyl ether of epitiostanol. wikipedia.org The synthesis of epitiostanol also originates from dihydrotestosterone. smolecule.com The process involves introducing the 2α,3α-epithio group onto the DHT skeleton. wikipedia.org Epitiostanol can undergo further chemical reactions, including oxidation to form epitiostanol sulfoxide (B87167). smolecule.comdshs-koeln.de

Synthesis of Related Epithio Steroids and Analogues (e.g., Methylepitiostanol, Epistane)

Epithio steroids, characterized by a sulfur atom incorporated into an epoxide-like ring structure, represent a class of synthetic steroids with various biological activities, including antineoplastic properties. mdpi.comindexcopernicus.com The synthesis of 2,3-epithio-5α-steroids can be achieved by reacting Δ²-5-steroids with sulfur halides, such as YSₙX (where X is a halogen, Y is a halogen or optionally substituted C₁₋₁₂ hydrocarbon group, and n is an integer of 2 or more). This reaction forms 3β- or 2β-halo-5-steroid-2- or 3-polysulfides, which are subsequently reacted with reducing and dehalogenating reagents. wipo.int Alkali metal sulfides or alkali metal borohydrides can be used as reducing and dehalogenating reagents, either simultaneously or separately. wipo.int Metallic catalysts, such as iron, can accelerate the formation of the intermediate polysulfides. wipo.int

Methylepitiostanol, also known by nicknames like Epistane and Hemapolin, is another synthetic epithio steroid and a derivative of DHT. wikipedia.org It is the 17α-methylated derivative of epitiostanol. wikipedia.org Methylepitiostanol is described as an orally active variant of epitiostanol, similar to this compound. wikipedia.org The synthesis of 2,3-thioepoxy steroids like methylepitiostanol often begins with the formation of a thiolactone precursor, typically derived from α,β-unsaturated carboxylic acids. A representative procedure involves the Michael addition of crotonic acid with protonated thiourea (B124793) in the presence of hydrochloric acid to generate an isothiouronium salt. This intermediate is then processed to yield the desired mercapto compound.

Epitiostanol (2α,3α-epithio-5α-androstan-17β-ol) itself was described in the literature in 1965 and has been marketed as an injected antineoplastic agent. wikipedia.orgchemicalspharmstore.com It is a derivative of dihydrotestosterone. wikipedia.org

Methodological Aspects of Chemical Production for Research Purposes

The chemical production of steroids for research purposes involves specific laboratory-scale synthetic approaches and considerations for achieving research-grade purity.

Laboratory-Scale Synthetic Approaches

Laboratory-scale synthesis of steroids often involves multi-step processes starting from readily available natural steroids or intermediates. For instance, dihydrotestosterone (5α-androstan-17β-ol-3-one) can serve as a primary precursor for the synthesis of epitiostanol. Protection of functional groups, such as the 17β-hydroxyl group, may be necessary to prevent unwanted side reactions during synthesis. Bromination at specific positions, like C2 and C3, can be achieved using reagents such as pyridinium (B92312) tribromide. These reactions may require low-temperature conditions to minimize side product formation.

While total synthesis of complex steroids can be challenging and require numerous steps, significant advancements have been made in developing more efficient and scalable methods. scripps.edusciencedaily.com For example, new strategies involving redox relay and oxidative stereochemical relay have enabled the synthesis of complex polyhydroxylated steroids in fewer steps. scripps.edusciencedaily.com Biocatalysis, utilizing microorganisms, is also employed in the production of steroid intermediates, offering more eco-friendly and economical routes compared to purely chemical processes. forskningsradet.nonih.gov Laboratory-scale fermenters using defined media are used to study and optimize these bioconversion processes. forskningsradet.no

Considerations for Research-Grade Purity

For research purposes, the purity of chemical compounds is critical to ensure accurate and reproducible results. atomscientific.comspyndl.combiopharminternational.com Impurities can skew experimental data, interfere with sensitive analytical techniques like HPLC or LC-MS, and lead to irreproducible experiments. atomscientific.comspyndl.combiopharminternational.com

Chemicals for research are available in various grades, indicating different levels of purity. atomscientific.comspyndl.comlaballey.com Common grades include:

Analytical Research Grade: Typically has a high purity level, often at least 95%, suitable for research applications where contaminants could affect results. atomscientific.com

Reagent Grade: Generally has high purity, often 95-99%, and is acceptable for most laboratory procedures. spyndl.comjk-sci.com

Laboratory Grade: Chemicals of moderate purity, suitable for educational or routine laboratory work where extreme purity is not essential. spyndl.comlaballey.com The exact level of impurity may be unknown. laballey.com

Selecting the appropriate purity grade is crucial and depends on the specific application. atomscientific.comspyndl.combiopharminternational.com Using a lower purity grade than required can lead to failed experiments and wasted resources. atomscientific.com Conversely, using unnecessarily high-grade chemicals increases costs. atomscientific.comspyndl.com Purity testing methods are essential to verify that chemicals meet the required standards for research use. atomscientific.com

Metabolic Transformations and Biotransformation Pathways of Mepitiostane

Prodrug Activation and Primary Metabolism

Mepitiostane functions as a prodrug, undergoing metabolic activation to release the biologically active compound.

The primary metabolic pathway for this compound involves the hydrolysis of the methoxycyclopentyloxy group at the 17th position. dshs-koeln.de This cleavage results in the formation of epitiostanol (B1193944) (2α, 3α-epithio-5α-androstane-17β-ol), which is the active metabolite responsible for the observed pharmacological effects. nih.govdshs-koeln.de This hydrolysis reaction effectively removes the 1-methoxycyclopentyloxy ether substituent, revealing the 17β-hydroxyl group characteristic of epitiostanol. dshs-koeln.de

Secondary Metabolic Pathways

Following the initial hydrolysis, epitiostanol undergoes further biotransformation through secondary metabolic pathways.

A significant secondary metabolic pathway for epitiostanol is oxidation, particularly affecting the sulfur atom within the epithio group. This process leads to the formation of sulfoxide (B87167) metabolites, such as epitiostanol sulfoxide nih.govresearchgate.net. Epitiostanol sulfoxide is identified as a specific metabolite that retains the sulfur atom from the original epithio group nih.govdshs-koeln.de. This oxidation can be achieved chemically, for instance, by using hydrogen peroxide dshs-koeln.de. Studies have confirmed the presence of epitiostanol sulfoxide in biological samples after this compound administration nih.govdshs-koeln.de.

Enzymes play a critical role in the biotransformation of this compound and its metabolites. β-Glucuronidase, a glycoside hydrolase, is involved in the deconjugation of glucuronidated metabolites amchro.comnih.gov. While the primary activation of this compound involves hydrolysis, subsequent metabolites like epitiostanol and its oxidized forms can undergo conjugation with glucuronic acid to facilitate their excretion. β-Glucuronidase can then cleave these glucuronide conjugates, potentially regenerating the aglycone forms (e.g., epitiostanol or epitiostanol sulfoxide) in certain biological compartments, such as the gut nih.govnih.gov. Studies on the detection of this compound metabolites in urine have utilized enzymatic hydrolysis with β-glucuronidase from Escherichia coli to deconjugate metabolites prior to analysis nih.govdshs-koeln.de.

The ratio of enzymes like UGT (involved in glucuronidation) and β-glucuronidase can influence the balance between conjugation and deconjugation, thereby affecting the metabolic profile and excretion of steroids and their metabolites nih.govresearchgate.net.

Detection of Metabolites in Biological Matrices for Research

The detection and identification of this compound metabolites in biological matrices are essential for research purposes, including pharmacokinetic studies and drug monitoring. Biological matrices commonly analyzed include urine, blood, and plasma japsonline.comunife.it.

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely employed for the detection and characterization of these metabolites nih.govdshs-koeln.denih.gov. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers advantages for detecting heat-labile steroids like epitiostanol and its sulfoxide, which can undergo pyrolysis at high temperatures used in GC-MS nih.gov.

Specific metabolites, such as epitiostanol sulfoxide, are considered important targets for detection due to their presence and detectability over a longer period compared to the parent compound or other metabolites nih.govresearchgate.net. Research findings indicate that epitiostanol sulfoxide can be detected in human urine for a longer duration (up to 48 hours) than epitiostanol (up to 24 hours) after oral administration of this compound nih.govresearchgate.net.

Sample preparation techniques, including enzymatic hydrolysis with β-glucuronidase and liquid-liquid extraction or solid-phase extraction, are often employed to isolate and concentrate metabolites from biological matrices before instrumental analysis nih.govdshs-koeln.deresearchgate.net. Advanced techniques like mass defect filtering (MDF) in conjunction with high-resolution LC/MS can enhance the detection of metabolites in complex biological samples by reducing endogenous interferences nih.govpsu.edu.

Research studies have reported detailed analytical methods for the determination of this compound metabolites in human urine, including parameters like recovery rates and limits of detection for specific metabolites like epitiostanol and epitiostanol sulfoxide nih.gov.

Here is a summary of key metabolic transformations and detection findings:

Transformation/MetaboliteDescriptionDetection in Biological MatricesNotes
Hydrolysis to EpitiostanolPrimary activation step; cleavage of methoxycyclopentyloxy group. dshs-koeln.deDetected in urine. nih.govActive metabolite. dshs-koeln.de
Oxidation to Sulfoxide MetabolitesConversion of epithio group to sulfoxide (e.g., Epitiostanol Sulfoxide). nih.govdshs-koeln.deDetected in urine. nih.govresearchgate.netdshs-koeln.deSpecific metabolite retaining sulfur atom. nih.govdshs-koeln.de Longer detection window than epitiostanol. nih.govresearchgate.net
GlucuronidationConjugation of metabolites with glucuronic acid.Implied by use of β-glucuronidase. nih.govdshs-koeln.deFacilitates excretion. researchgate.net
Deconjugation by β-GlucuronidaseEnzymatic cleavage of glucuronide conjugates. nih.govdshs-koeln.denih.govUsed in sample preparation for analysis. nih.govdshs-koeln.deCan regenerate aglycones. nih.gov

Molecular and Cellular Mechanisms of Action of Mepitiostane

Receptor Binding and Ligand-Target Interactions

The primary mechanism of Mepitiostane, through its active form epitiostanol (B1193944), involves direct binding to steroid hormone receptors, specifically the androgen receptor (AR) and the estrogen receptor (ER). Unlike many other anabolic-androgenic steroids (AAS), epitiostanol possesses the unique characteristic of acting as both an AR agonist and an ER antagonist. wikipedia.orgpatsnap.com

Androgen Receptor (AR) Binding Dynamics

Epitiostanol binds to and activates the androgen receptor, a ligand-activated nuclear transcription factor. patsnap.com This interaction is characteristic of anabolic-androgenic steroids, initiating a cascade of events that leads to increased protein synthesis and muscle growth. patsnap.compatsnap.com Upon binding, epitiostanol stimulates the transcription of specific genes regulated by the AR. patsnap.com In the context of breast cancer, this AR activation contributes directly to the suppression of tumor growth. wikipedia.org

Studies have characterized epitiostanol as having potent anabolic activity, reportedly 11 times that of the reference AAS methyltestosterone, while having approximately equal androgenic activity. wikipedia.org This high anabolic-to-androgenic ratio is a significant feature of its interaction with the AR. The virilizing side effects associated with this compound are a direct consequence of this AR agonism. wikipedia.org

Table 1: Receptor Interaction Profile of Epitiostanol (Active Metabolite of this compound)

Receptor Interaction Type Primary Effect Reference
Androgen Receptor (AR) Agonist Anabolic activity; tumor growth suppression. wikipedia.orgpatsnap.com

Estrogen Receptor (ER) Binding and Antagonism

A crucial and distinctive aspect of this compound's mechanism is the ability of its active metabolite, epitiostanol, to act as a direct antagonist of the estrogen receptor. wikipedia.orgpatsnap.com This antiestrogenic activity is central to its therapeutic application in hormone-sensitive breast cancers. patsnap.com

Epitiostanol competes with endogenous estrogens, such as estradiol, for the ligand-binding pocket of the ER. By successfully competing for this binding site, it prevents estrogen from binding to and activating the receptor. The binding of epitiostanol induces a conformational change in the ER that renders it inactive, thereby inhibiting the transcription of estrogen-responsive genes that are critical for the proliferation of ER-positive cancer cells. This direct blockade of estrogen-driven signaling is a primary mechanism behind its antineoplastic effects. patsnap.com

Downstream Signaling Pathway Modulation

The binding of epitiostanol to AR and ER initiates significant changes in downstream signaling pathways that govern cell growth, proliferation, and hormonal balance.

Impact on Estrogen Signaling Cascades

By antagonizing the estrogen receptor, epitiostanol effectively halts the signaling cascade that is aberrantly active in ER-positive breast cancer. Estrogen-dependent gene expression is a key driver of tumor growth in these cancers. mdpi.com Upon activation by estradiol, the ER binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes like GREB1 and NRIP1, which promote cell proliferation. plos.orgnih.gov

Epitiostanol disrupts this process by preventing the initial ligand binding, which in turn inhibits the recruitment of transcriptional machinery to the target gene promoters. This leads to a significant reduction in the proliferation of cancer cells that depend on estrogen for their growth and survival. patsnap.com

Influence on Hypothalamic-Pituitary-Gonadal Axis in Preclinical Models

In addition to its direct effects on tumor cells, the active metabolite of this compound, epitiostanol, can modulate the Hypothalamic-Pituitary-Gonadal (HPG) axis. wikipedia.org This action is particularly relevant in premenopausal conditions. The mechanism involves the activation of androgen receptors in the hypothalamus and pituitary gland. wikipedia.org

Cellular Efficacy Mechanisms in Research Models

The antitumor effects of this compound have been substantiated in various preclinical research models, which have helped to elucidate its cellular efficacy.

The most common in vitro model used to study compounds like this compound is the MCF-7 human breast cancer cell line. cytion.com This cell line is characterized by its expression of estrogen receptors (ER-positive) and its dependence on estrogen for proliferation, making it an ideal model for investigating hormone-dependent breast cancer. nih.govwikipedia.org In MCF-7 cells, epitiostanol demonstrates its efficacy by inhibiting the estrogen-stimulated growth, a direct result of its ER antagonist activity. patsnap.com

In vivo, the efficacy of this compound has been demonstrated in rodent models of breast cancer. A key model is the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats. nih.govpubcompare.ai DMBA is a chemical carcinogen that induces hormone-dependent mammary tumors, which closely mimic human ER-positive breast cancer. nih.gov In a study using transplanted estrogen-dependent mammary tumors in rats, orally administered this compound was shown to effectively suppress tumor growth, demonstrating greater antitumor activity than fluoxymesterone. nih.gov The mechanism in these animal models is understood to be multimodal, involving both the direct suppression of tumor growth through ER antagonism and AR agonism within the tumor cells, as well as the systemic reduction of estrogen levels. wikipedia.org

Table 2: this compound/Epitiostanol Efficacy in Research Models

Research Model Model Type Key Characteristics Observed Effect of this compound/Epitiostanol Reference
MCF-7 Cells In Vitro (Human Cell Line) ER-positive, hormone-dependent breast adenocarcinoma. Inhibition of estrogen-driven cell proliferation. patsnap.comcytion.com
Rat Mammary Tumor In Vivo (Animal Model) Transplanted estrogen-dependent mammary tumors. Suppression of tumor growth. nih.gov

Table 3: Compounds Mentioned

Compound Name
This compound
Epitiostanol
Estradiol
Fluoxymesterone
Methyltestosterone

Direct Tumor Growth Suppression in in vitro and in vivo Models

This compound, an orally active antiestrogenic and anabolic-androgenic steroid, has demonstrated direct inhibitory effects on the growth of hormone-dependent mammary tumors in various preclinical models. nih.gov Its mechanism of action is primarily attributed to its active metabolite, epitiostanol, which exerts a multimodal antitumor effect. wikipedia.org

Epitiostanol directly binds to and antagonizes the estrogen receptor (ER), thereby inhibiting the proliferative stimulus of estrogen on ER-positive cancer cells. wikipedia.org Concurrently, it acts as an agonist for the androgen receptor (AR). wikipedia.org Activation of the AR in breast cancer cells can lead to the suppression of tumor growth. wikipedia.org This dual action of ER antagonism and AR agonism contributes to its direct tumor growth suppressive effects.

In vivo studies have provided evidence for the efficacy of this compound in suppressing tumor growth. In a study utilizing a pregnancy-dependent mouse mammary tumor model (TPDMT-4), which requires estrogen, progesterone (B1679170), and pituitary hormones for growth, orally administered this compound significantly suppressed tumor growth. The table below summarizes the tumor regression rates observed at different doses.

This compound Dose (mg)Tumor Regression Rate (%)
1.025
3.029

Data from a study on pregnancy-dependent mouse mammary tumors (TPDMT-4).

Furthermore, in a rat model with transplanted estrogen-dependent mammary tumors, oral administration of this compound was shown to suppress tumor growth effectively, with its antitumor activity reported to be more dominant than that of fluoxymesterone. nih.gov

Cytotoxicity Mechanisms in Cancer Cell Lines

The cytotoxic effects of this compound are intrinsically linked to its hormonal activities, primarily mediated by its active form, epitiostanol. The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. nih.gov While specific studies detailing the complete cytotoxic pathway of this compound in cancer cell lines are limited, the known mechanisms of its active metabolite provide insight into its cytotoxic potential.

The anti-estrogenic action of epitiostanol is a primary driver of its cytotoxicity in ER-positive breast cancer cells. By blocking the binding of estrogen to its receptor, it disrupts downstream signaling pathways that are crucial for cell proliferation and survival. This can lead to cell cycle arrest and the initiation of apoptosis. researchgate.netnih.gov Cell cycle progression is regulated by cyclins and cyclin-dependent kinases (CDKs), and hormonal therapies can induce arrest at different phases of the cell cycle, ultimately leading to cell death. nih.govnih.gov

Moreover, the androgenic activity of epitiostanol can also contribute to its cytotoxic effects. Activation of the androgen receptor can trigger apoptotic pathways in certain breast cancer cell types. nih.gov The process of apoptosis is complex and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govjbtr.or.kr Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. nih.gov It is plausible that epitiostanol, through its modulation of ER and AR signaling, can trigger these apoptotic cascades in susceptible cancer cells.

Antigonadotropic Effects

The antigonadotropic mechanism is mediated through the activation of the androgen receptor (AR) in the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.org Activation of the AR in the hypothalamus and pituitary gland leads to a negative feedback loop, suppressing the secretion of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.org

A reduction in LH and FSH levels subsequently leads to decreased ovarian stimulation, resulting in lower production of estrogens. nih.gov This suppression of endogenous estrogen synthesis deprives ER-positive breast cancer cells of their primary growth stimulus. This systemic hormonal suppression complements the direct antitumor effects of this compound at the tumor site.

Preclinical Pharmacological Investigations of Mepitiostane

In Vitro Pharmacological Characterization

In vitro studies are fundamental in the early stages of preclinical research to characterize a compound's interaction with specific biological targets and evaluate its effects on cellular processes. nih.govresearchgate.net

Receptor Binding Affinity and Selectivity Studies

Receptor binding studies are employed to determine how strongly a compound binds to its intended molecular target, such as hormone receptors, and to assess its selectivity for these targets over others. nih.govsygnaturediscovery.comnih.gov This is crucial for understanding the potential mechanism of action and identifying potential off-target effects. Mepitiostane, being a steroid, is known to interact with hormone receptors. Its active form, epitiostanol (B1193944), binds directly to and antagonizes the estrogen receptor (ER) and also binds to the androgen receptor (AR). wikipedia.orgwikipedia.org Studies have indicated that epitiostanol is unique among anabolic-androgenic steroids in acting as an ER antagonist. wikipedia.org

In vitro receptor binding assays, such as radioligand binding assays, are commonly used to quantify binding affinity (e.g., Kd) and the concentration required to inhibit binding by 50% (IC50). nih.govnih.gov These assays can be performed using recombinant cell lines expressing specific receptors or native tissue preparations. sygnaturediscovery.com

Cellular Assay Systems for Efficacy Evaluation

Cellular assay systems are utilized to evaluate the efficacy of a compound in a controlled environment, often using cell lines relevant to the disease being studied. nih.govbioagilytix.com These assays can provide insights into a drug's effects on cell proliferation, viability, signaling pathways, and other cellular functions. bioagilytix.comfrontiersin.org For this compound, given its use as an antineoplastic agent for breast cancer, cellular assays using breast cancer cell lines would be relevant to assess its ability to inhibit tumor cell growth or induce cell death. researchgate.net

Cell-based assays can measure various parameters, including cellular uptake and release, and can be used to determine a compound's potency and efficacy. giffordbioscience.com They can also be adapted to study specific mechanisms, such as the inhibition of protein-protein interactions relevant to disease progression. nih.gov

In Vivo Pharmacological Models and Methodologies

In vivo studies using animal models are essential to evaluate a drug candidate's effects within a complex biological system and to assess its therapeutic potential in a living organism. researchgate.netbiopharmaservices.comnih.gov These models aim to mimic human disease conditions to predict how the drug might behave in a clinical setting. researchgate.netnih.govtranscurebioservices.com

Animal Models for Disease Research

A variety of animal models are employed in preclinical research, with the choice of model depending on the specific disease and the aspect of the drug's activity being investigated. researchgate.netnih.govminervaimaging.com For this compound, studied for breast cancer, relevant animal models would include those that mimic human breast cancer, such as xenograft models where human cancer cells are implanted into immunocompromised animals, or syngeneic models using animal cancer cell lines in immunocompetent animals. minervaimaging.com Mouse models of mammary tumors have been used in studies involving this compound or its active form, epitiostanol. Animal models are also used to study the effects of compounds on specific biological systems, such as liver function or the hypothalamic-pituitary-gonadal axis, which are relevant to the activity of steroid hormones like this compound. researchgate.net

The selection of appropriate animal species and models is critical, considering their physiological similarities to humans and the relevance of the model to the human disease. biopharmaservices.comnih.govtranscurebioservices.com

Assessment of Therapeutic Potential in Preclinical Models

Assessment of therapeutic potential in preclinical models involves evaluating the drug's ability to produce a beneficial effect in the animal model. wikipedia.orggoogleapis.com This can include measuring tumor size reduction in cancer models, assessing changes in biomarkers, or evaluating improvements in disease-related symptoms. frontiersin.orggoogleapis.com Studies have shown that this compound and its active form, epitiostanol, demonstrate efficacy in preclinical models of breast cancer, leading to tumor regression. Preclinical studies aim to establish effective doses and understand the relationship between drug exposure and therapeutic effect. nih.govslideshare.net

Pharmacodynamic Studies in Preclinical Research

Pharmacodynamic (PD) studies investigate the effects of a drug on the body and the relationship between drug concentration at the site of action and the magnitude of the effect. researchgate.netnih.govals.net In preclinical research, PD studies are conducted to understand how this compound interacts with its targets and the resulting biological responses. researchgate.netals.net For this compound, PD studies would focus on its anti-estrogenic and anabolic effects. These studies can involve measuring changes in hormone levels, receptor occupancy, or downstream signaling pathways in response to this compound administration in animal models. sygnaturediscovery.com PD studies are crucial for establishing the relationship between pharmacokinetic parameters (drug exposure) and pharmacodynamic effects (biological response), which helps in predicting effective dose ranges for clinical trials. nih.govnih.gov

Pharmacodynamic studies can also involve the identification and measurement of pharmacodynamic markers, which are biological characteristics that change in response to the drug and are often specific to its mechanism of action. als.net

Dose-Response Profiling in Model Systems

Dose-response studies are fundamental in preclinical development to characterize the relationship between the dose of a compound and the observed pharmacological effect altasciences.comgu.se. These studies help identify a biologically active dose, as well as the minimum effective dose (MED) and maximum tolerated dose (MTD) stxbp1disorders.orgaltasciences.com. A well-designed dose-response study typically includes multiple dosing levels to establish this relationship, often guided by prior pharmacokinetic (PK) and pharmacodynamic (PD) data or information from similar compounds altasciences.com. The starting dose is usually based on prior in vitro or PK/PD studies, with gradual dose increases until significant toxicity is observed altasciences.com. Various models, such as the Emax model, are used to represent dose-response curves in preclinical and clinical studies europa.eu. Narrow dosing ranges with few active doses are often inadequate for determining the dose response effectively; a wider range, ideally greater than 10-fold, is encouraged europa.eu.

Biomarker Identification and Quantification in Preclinical Models

While the search results emphasize the general importance of biomarker identification and quantification in preclinical models for drug development and efficacy studies, specific biomarkers directly linked to this compound's activity in preclinical settings were not detailed. However, the active form of this compound, epitiostanol, is known to bind to and antagonize the estrogen receptor (ER) wikipedia.orgncats.io. ER could potentially serve as a relevant target engagement biomarker in preclinical models.

Pharmacokinetic Studies in Preclinical Contexts

Pharmacokinetic (PK) studies in preclinical contexts are essential for understanding how an animal's body handles a drug, encompassing absorption, distribution, metabolism, and excretion (ADME) oncodesign-services.comslideshare.netijnrd.org. This information is crucial for interpreting toxicity findings and supporting the translation to human trials slideshare.netijnrd.org.

Absorption and Distribution Studies in Animal Models

Absorption is the process by which a chemical enters the body, which can occur through various routes, including the gastrointestinal (GI) tract slideshare.netmsdvetmanual.com. Distribution is the translocation of a substance throughout the body, primarily via the bloodstream, to tissues and organs msdvetmanual.com. Factors influencing absorption include solubility, while distribution depends largely on the water solubility of the chemical msdvetmanual.com. Animal models are valuable tools for investigating intestinal drug transport and the role of transporters in absorption and distribution nih.gov.

Specific studies on the absorption and distribution of this compound in animal models have indicated its absorption by the lymphatic system in rats pharmaexcipients.comscispace.com. This suggests that the lymphatic route plays a role in the uptake and initial distribution of this compound in this species.

Metabolism and Excretion Kinetics in Preclinical Species

Metabolism (biotransformation) is the biochemical transformation of a chemical within the body, and excretion is the process by which the compound is eliminated ijnrd.orgslideshare.net. The liver is often involved in metabolism, and excretion can occur via the kidneys or bile, depending on the compound's properties msdvetmanual.com. Differences in metabolic pathways can exist between species msdvetmanual.com. Toxicokinetic studies, which apply pharmacokinetic principles to doses used in toxicology testing, evaluate the ADME of toxic substances in animals slideshare.netijnrd.org. These studies help describe systemic exposure levels and relate them to toxicity findings slideshare.net.

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, epitiostanol, upon administration ncats.io. Further metabolism of epitiostanol includes sulfoxidation . While the specific details of excretion kinetics for this compound or epitiostanol in various preclinical species were not extensively detailed in the provided results, the general principles of metabolism and excretion evaluation in preclinical toxicokinetic studies apply slideshare.netijnrd.org.

PK/PD Modeling in Drug Candidate Assessment

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical technique used in drug development to predict the effect and efficacy of drug dosing over time mathworks.comcatapult.org.uk. PK models describe how the body affects the drug (ADME), while PD models describe how the drug affects the body by linking drug concentration to an efficacy or safety metric mathworks.com. PK/PD modeling in preclinical settings helps in understanding dose-response relationships, predicting time-course effects of doses, and providing insights into target modulation and dosing schedules catapult.org.uk. Mechanistic PK/PD models can integrate in vitro and in vivo data and can be valuable for predicting human efficacious doses from preclinical data allucent.comdiva-portal.org. These models can help identify optimal drug properties and assess therapeutic concept feasibility allucent.com.

While the search results highlight the importance and application of PK/PD modeling in preclinical drug development for various compounds and therapeutic areas, specific detailed PK/PD modeling data for this compound were not found. However, the principles of using PK/PD modeling to understand the relationship between exposure and effect and to inform dose selection in preclinical studies are relevant to the assessment of this compound as a drug candidate mathworks.comcatapult.org.uk.

Proof of Concept Studies in Preclinical Drug Development

Proof of concept (POC) studies in preclinical drug development are conducted to provide evidence that a drug candidate has the potential to treat a specific disease or condition stxbp1disorders.orgoncodesign-services.com. These studies are a critical risk assessment step to determine the feasibility of continuing drug development oncodesign-services.com. Preclinical POC studies often involve in vivo assays using animal models of human diseases erbc-group.com. The goal is to demonstrate that the compound hits and covers the target and produces the desired downstream biochemical effect biocurate.com. Rigorous experimental design, including blinded investigators for subjective assays, is essential for reliable preclinical POC studies biocurate.com. Successful preclinical POC is considered vital to minimize the risk of failure in later clinical trials erbc-group.com.

For this compound, its use as an antiestrogen (B12405530) and antineoplastic agent for breast cancer treatment in Japan can be seen as an outcome of successful preclinical proof of concept studies demonstrating its efficacy in relevant models wikipedia.orgncats.io. The fact that it is marketed for this indication suggests that preclinical investigations provided sufficient evidence of its potential therapeutic benefit. While specific details of the preclinical POC studies for this compound were not extensively available in the provided search results, the general principles of preclinical POC studies aimed at demonstrating a drug candidate's potential efficacy in appropriate models are applicable stxbp1disorders.orgoncodesign-services.comerbc-group.com.

Advanced Analytical Methodologies for Mepitiostane and Its Metabolites in Research

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating Mepitiostane and its metabolites from biological matrices and other endogenous compounds before detection and quantification. Both liquid chromatography (LC) and gas chromatography (GC) play significant roles.

Liquid Chromatography (LC) Applications (e.g., UPLC)

Liquid chromatography, including Ultra-Performance Liquid Chromatography (UPLC), is a powerful technique utilized for the analysis of this compound metabolites. LC-mass spectrometry (LC-MS) is particularly advantageous for detecting heat-labile steroids, such as epitiostanol (B1193944) and epitiostanol sulfoxide (B87167), which can undergo pyrolysis to 5α-androst-2-en-17β-ol during gas chromatography. wikipedia.org

A method for detecting urinary metabolites of this compound, specifically epitiostanol sulfoxide and epitiostanol, for sports drug testing purposes has been developed using liquid chromatography/mass spectrometry. wikipedia.org This method involves enzymatic hydrolysis using β-glucuronidase, liquid-liquid extraction, and subsequent ultra-performance liquid chromatography/electrospray-tandem mass spectrometry (UPLC/ESI-MS/MS). wikipedia.org

Research findings indicate that epitiostanol sulfoxide and epitiostanol, as their gluco-conjugates, were identified in human urine following oral administration of this compound. wikipedia.org Epitiostanol sulfoxide could be detected for up to 48 hours, while epitiostanol was detectable for up to 24 hours after administration. wikipedia.org The detection of urinary epitiostanol sulfoxide, a metabolite containing a sulfur atom, is considered a suitable approach for identifying this compound misuse. wikipedia.orgwikipedia.org

Ultra-high-performance liquid chromatography-tandem high resolution mass spectrometry (UHPLC-HRMS) is also increasingly used in anti-doping analysis, enabling the detection of free steroid metabolites and their intact Phase II conjugates. nih.gov This advancement allows for a shift in analytical focus towards these conjugated metabolites. nih.gov

Gas Chromatography (GC) Methodologies

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a conventional method for steroid screening in doping control. wikipedia.orgwikipedia.orgnih.gov For GC-MS analysis of this compound metabolites, derivatization is typically required. nih.gov

Studies have employed GC-MS for the detection of this compound metabolites such as epitiostanol, 5α-androst-2-en-17β-ol (M-1), and 2,(5α)-androsten-17-one (M-2) after derivatization. nih.gov The total ion chromatograms and mass spectra of the trimethylsilyl (B98337) (TMS)-derivatives of these metabolites have been analyzed. nih.gov For instance, a peak at a specific relative retention time was observed on the total ion chromatogram of epitiostanol, and its mass spectrum aligned with that of metabolite M-1. nih.gov This suggests that epitiostanol can be pyrolyzed to M-1 during the derivatization or GC/MS analysis process. nih.gov Metabolite M-1 has been detected in urine samples following this compound administration. nih.gov

GC coupled with quadrupole time-of-flight mass spectrometry (GC-QTOF MS) has also been developed as a screening method for doping substances, including anabolic agents, offering advantages like open screening due to full scan high-resolution data acquisition. wikipedia.orgnih.gov

Spectrometric Detection Methods

Spectrometric methods are coupled with chromatography to identify and quantify this compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns, or their interaction with infrared radiation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the identification and quantification of this compound and its metabolites in complex biological samples. wikipedia.orgwikipedia.orgnih.govnih.govvrachi.namewikipedia.orgwikipedia.org LC-MS and GC-MS are standard techniques used in anti-doping laboratories for initial testing procedures. wikipedia.org

LC-MS/MS, particularly utilizing electrospray ionization (ESI), is suitable for monitoring epitiostanol sulfoxide, a key metabolite, in doping control. wikipedia.org In UPLC/MS/MS experiments, product ions generated from the protonated molecule of epitiostanol sulfoxide (m/z 323) have been observed at m/z 305 and m/z 255, corresponding to the loss of water and the subsequent loss of water and sulfur, respectively. wikipedia.org

GC-MS is used for the detection of derivatized metabolites, with characteristic mass spectra aiding in their identification. nih.gov Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity compared to single MS, allowing for more structural information to be obtained from a single ion and facilitating the determination of fragmentation mechanisms. vrachi.namewikipedia.org

Quantitative analysis of this compound metabolites in urine using LC-MS/MS has demonstrated good performance characteristics. For epitiostanol sulfoxide, determined at urinary concentrations of 0.5-50 ng/mL, the recovery ranged from 76.2% to 96.9%, with intra-day precision of 0.9-1.7% and inter-day precision of 2.0-6.6%. wikipedia.org For epitiostanol, determined at the same concentration range, the recovery was between 26.1% and 35.6%, with intra-day precision of 4.1-4.6% and inter-day precision of 3.3-8.5%. wikipedia.org The limits of detection for epitiostanol sulfoxide and epitiostanol were reported as 0.05 ng/mL and 0.10 ng/mL, respectively. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS), including time-of-flight (TOF) and Orbitrap mass analyzers, offers high mass accuracy and resolving power, which are beneficial for the identification of unknown metabolites and providing elemental composition information. wikipedia.orgnih.govnih.govwikipedia.orgwikipedia.orgmpg.de

LC-HRMS and GC-HRMS are employed in doping control and broader environmental screening for a wide range of compounds, including anabolic agents. wikipedia.orgnih.govnih.govwikipedia.orgmpg.de The use of HRMS in conjunction with chromatographic techniques allows for comprehensive screening methods capable of detecting numerous target compounds. wikipedia.orgnih.gov HRMS facilitates open screening due to the acquisition of full scan high-resolution data, enabling retrospective data analysis to search for prohibited substances that may have been unknown at the time of initial analysis. wikipedia.orgnih.gov

In the context of this compound metabolite analysis, UPLC-TOFMS experiments have been used to observe protonated ions, such as the suggested protonated epitiostanol sulfoxide with a theoretical m/z of 323.2039. wikipedia.org The observed ions in hepatocyte studies were found at m/z 323.2052 and 323.2045, supporting the identification of epitiostanol sulfoxide. wikipedia.org

Infrared Spectrophotometry for Compound Identification

Infrared (IR) spectrophotometry is a spectroscopic technique used for the identification of organic compounds based on the absorption of infrared radiation by molecular vibrations. For this compound, infrared absorption spectroscopy is used as an identification method. nih.gov

Research Findings: Quantitative Data for this compound Metabolites in Urine by LC-MS/MS wikipedia.org

MetaboliteUrinary Concentration Range (ng/mL)Recovery (%)Intra-day Precision (%)Inter-day Precision (%)Limit of Detection (ng/mL)
Epitiostanol Sulfoxide0.5 - 5076.2 - 96.90.9 - 1.72.0 - 6.60.05
Epitiostanol0.5 - 5026.1 - 35.64.1 - 4.63.3 - 8.50.10

Sample Preparation and Extraction Techniques for Biological Matrices

The analysis of this compound and its metabolites in biological samples necessitates effective sample preparation to isolate the target compounds from complex matrices and remove interfering substances. Common biological matrices include urine, blood, plasma, and tissues. japsonline.comslideshare.net Sample preparation aims to isolate analytes, dissolve them in a suitable solvent, and potentially pre-concentrate them for detection. slideshare.net

Enzymatic Hydrolysis Approaches

Enzymatic hydrolysis is a key technique used in the sample preparation of conjugated metabolites of this compound, such as glucuronides and sulfates, which are often present in biological fluids like urine. nih.govpatsnap.com this compound is a prodrug of epitiostanol, and its metabolites, such as epitiostanol sulfoxide and epitiostanol, can be found as conjugates in urine after oral administration. dshs-koeln.denih.gov

Enzymatic hydrolysis, typically employing enzymes like β-glucuronidase, is performed to cleave the glucuronide or sulfate (B86663) linkages, releasing the free, unconjugated metabolites for analysis. japsonline.comnih.govnih.gov For instance, a method for detecting this compound metabolites in human urine for sports drug testing utilized enzymatic hydrolysis with β-glucuronidase from Escherichia coli as part of the sample preparation procedure. nih.gov This step is crucial because conjugated metabolites might not be readily detectable by certain analytical techniques, or their detection might be less sensitive compared to their unconjugated forms. nih.govpatsnap.com Some studies also explore the use of enzymes like β-glucuronidase/arylsulfatase from Helix pomatia for hydrolysis. nih.gov The effectiveness of enzymatic hydrolysis can be influenced by factors such as incubation time, temperature, and the source and concentration of the enzyme. chromatographytoday.com

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a widely used sample preparation technique in bioanalysis for isolating analytes from biological matrices. japsonline.comnih.govorientjchem.org The principle of LLE relies on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.orgresearchgate.net This technique helps to separate the target compounds from polar interfering substances present in biological samples. slideshare.netresearchgate.net

In the context of this compound and its metabolites, LLE has been employed to extract the analytes from biological matrices like urine prior to chromatographic analysis. nih.gov The choice of organic solvent is critical in LLE and depends on the physicochemical properties of the analytes. orientjchem.org Common extractants used in LLE of biological samples include ethyl acetate, methanol, and chlorinated alkanes. orientjchem.org After mixing the biological sample with the chosen organic solvent, the analytes partition into the organic layer, which is then separated from the aqueous layer. researchgate.net The organic extract may then be evaporated to concentrate the analytes before analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govorientjchem.org While effective, LLE can be labor-intensive and may require relatively large volumes of organic solvents. japsonline.comorientjchem.org Automated LLE workflows are being developed to improve efficiency and reproducibility. gerstelus.com

Method Validation and Performance Characteristics in Research Settings

Analytical method validation is an essential process in research to ensure that a method is suitable for its intended purpose and provides consistent, reliable, and accurate data. globalresearchonline.netdemarcheiso17025.comresearchgate.net Validation involves assessing various performance characteristics, including sensitivity, specificity, and precision. globalresearchonline.netdemarcheiso17025.comelementlabsolutions.com

Sensitivity, Specificity, and Precision Assessments

Sensitivity refers to the ability of an analytical method to detect and quantify the analyte at low concentrations. globalresearchonline.netelementlabsolutions.com It is often determined by parameters such as the limit of detection (LOD) and the limit of quantification (LOQ). globalresearchonline.netdemarcheiso17025.com For this compound metabolites, research has established LODs for detection in biological matrices. For instance, a method for detecting epitiostanol sulfoxide and epitiostanol in urine reported LODs of 0.05 ng/mL and 0.10 ng/mL, respectively. nih.gov

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or endogenous substances. globalresearchonline.netelementlabsolutions.comeuropa.eu Demonstrating specificity is crucial to ensure that the signal measured is indeed from the target analyte and not from interfering compounds. globalresearchonline.netelementlabsolutions.com This is typically assessed by analyzing blank matrix samples and samples containing potential interfering substances. globalresearchonline.netelementlabsolutions.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eu It indicates the reproducibility of the method. globalresearchonline.netelementlabsolutions.com Precision is usually assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision, involving variations such as different analysts, equipment, or days). demarcheiso17025.comeuropa.eu Research on this compound metabolites has reported precision data. For example, in one study, the intra-day precision for epitiostanol sulfoxide ranged from 0.9% to 1.7%, and the inter-day precision ranged from 2.0% to 6.6% at urinary concentrations of 0.5-50 ng/mL. nih.gov For epitiostanol, the intra-day precision was calculated as 4.1-4.6%, and the inter-day precision was 3.3-8.5% at the same concentration range. nih.gov

Here is a summary of reported precision data for this compound metabolites:

MetaboliteConcentration Range (ng/mL)Intra-day Precision (%)Inter-day Precision (%)
Epitiostanol sulfoxide0.5-500.9-1.72.0-6.6
Epitiostanol0.5-504.1-4.63.3-8.5

Detection Window Characterization for Metabolites

The detection window refers to the period after administration during which a substance or its metabolites can be detected in a biological matrix. yuntsg.com Characterizing the detection window for this compound metabolites is important, particularly in fields like sports drug testing. nih.gov The detection window can vary depending on the specific metabolite, the dose administered, the route of administration, and individual factors. yuntsg.com

Studies investigating the urinary excretion of this compound metabolites have shown that different metabolites have different detection windows. nih.gov For instance, epitiostanol sulfoxide has been shown to have a longer detection window compared to epitiostanol. nih.gov In one study, epitiostanol sulfoxide could be detected in human urine up to 48 hours after oral administration of 10 mg of this compound, while epitiostanol was detectable for up to 24 hours. nih.gov This suggests that targeting specific long-lived metabolites like epitiostanol sulfoxide can extend the detection period for this compound exposure. nih.govpatsnap.com

Future Directions and Emerging Research Avenues for Mepitiostane

Elucidation of Novel Molecular Interactions and Off-Target Effects in Research Models

Future research aims to further elucidate the precise molecular interactions of mepitiostane and its active metabolite, epitiostanol (B1193944), beyond their known binding to the estrogen receptor. Understanding these interactions at a more granular level in various research models is crucial. This includes identifying potential novel targets or pathways influenced by this compound that contribute to its therapeutic effects or potential off-target activities. Research in this area may involve detailed biochemical and cell-based assays to map the complete interaction profile. Furthermore, investigating off-target effects in relevant in vitro and in vivo models is essential for a comprehensive safety and efficacy assessment. Techniques such as transcriptomic and proteomic profiling could be employed to identify unexpected pathways affected by the compound. Advanced algorithms and machine learning models are being developed to predict off-target potential by assessing sequence features and thermodynamic properties, which could be applied to this compound research. eclipsebio.combiorxiv.org Experimental validation is crucial to identify and minimize off-target effects. eclipsebio.com

Integration with Systems Biology and Quantitative Systems Pharmacology (QSP)

Integrating research on this compound with systems biology and Quantitative Systems Pharmacology (QSP) approaches represents a significant future direction. QSP utilizes mechanistic mathematical models to characterize the dynamic interplay between a drug and biological systems, aiming to predict optimal therapeutic responses. nih.govnih.gov By incorporating data on this compound's molecular interactions, pharmacokinetic profile (as a prodrug), and pharmacodynamic effects within complex biological networks, QSP models can provide a system-level understanding of its action. nih.gov This approach can aid in predicting responses in diverse patient populations, identifying potential biomarkers of efficacy or resistance, and optimizing future therapeutic strategies. nih.govfrontiersin.org Systems biology provides a framework for understanding biological processes at molecular and cellular levels, which is essential for building robust QSP models. nih.gov The integration of bioinformatics and systems biology can inform the development of disease models relevant to this compound's therapeutic applications, such as breast cancer. frontiersin.org

Development of Advanced Prodrug Strategies and Drug Delivery Systems

As this compound is a prodrug of epitiostanol, future research may focus on developing advanced prodrug strategies and innovative drug delivery systems to enhance its therapeutic profile. wikipedia.org The prodrug approach can be utilized to improve physicochemical properties, optimize pharmacokinetic parameters, and potentially reduce off-target effects. mdpi.comnih.gov Research could explore novel chemical modifications to the this compound structure that lead to improved stability, targeted delivery to specific tissues or cells (e.g., tumor cells), or controlled release of the active metabolite. creative-diagnostics.commdpi.com Advanced drug delivery systems, such as nanoparticles or other colloidal systems, could be investigated to encapsulate this compound or its prodrugs, potentially enhancing solubility, improving bioavailability, and enabling targeted accumulation at the site of action. mdpi.comnih.govgoogle.com Photoactivated prodrug strategies, which use light to activate drug precursors at a specific site, represent an innovative area that could be explored for targeted delivery. creative-diagnostics.com

Exploration of Additional Therapeutic Modalities based on this compound's Mechanism

Given this compound's mechanism of action as an antiestrogen (B12405530) and AAS, future research could explore its potential in additional therapeutic modalities or in combination with other therapies. Understanding the intricate molecular mechanisms by which this compound exerts its effects, including its influence on estrogen receptor signaling and its anabolic properties, could reveal new therapeutic opportunities. wikipedia.org This might involve investigating its efficacy in other hormone-sensitive cancers or conditions where modulating estrogen signaling or promoting anabolic effects could be beneficial. wikipedia.org Research could also explore synergistic effects when this compound is combined with other anticancer agents or novel therapeutic modalities. mdpi.com The development of new therapeutic modalities often focuses on precisely targeting disease processes, and understanding this compound's specific interactions could facilitate its integration into such targeted approaches. cn-bio.com

Computational Drug Design and Optimization of Related Steroidal Analogues

Computational drug design and optimization techniques can play a significant role in the future development of this compound and related steroidal analogues. In silico methods, including molecular docking, molecular dynamics simulations, and virtual screening, can be used to design and evaluate novel compounds with potentially improved efficacy, reduced off-target interactions, and optimized pharmacokinetic properties. preprints.orgnih.govnih.govnih.govjscimedcentral.comresearchgate.net By analyzing the structure-activity relationships of this compound and its analogues, computational approaches can guide the synthesis and testing of new steroidal compounds with desired characteristics. researchgate.net These methods can help predict binding affinities to target receptors (like the ER) and potential off-targets, explore different binding modes, and assess the stability of drug-target complexes. preprints.orgnih.govnih.govjscimedcentral.com Computational approaches can accelerate the identification of promising drug candidates and refine lead compounds before experimental validation. nih.govnih.gov The exploration of heteroatom steroids and steroidal bioconjugates using computational methods could lead to the discovery of novel this compound-like compounds with enhanced therapeutic profiles. mdpi.comnih.gov

Q & A

Q. What are the standard analytical methods for characterizing Mepitiostane's chemical purity and structural identity?

To ensure robust characterization, researchers should employ a combination of spectroscopic, chromatographic, and physicochemical analyses:

  • Spectroscopy : Use NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation. Optical rotation values (+20 to +239 in chloroform) should align with literature standards .
  • Chromatography : High-performance liquid chromatography (HPLC) with a retention time of ~6 minutes and thin-layer chromatography (TLC) for purity assessment .
  • Physicochemical Tests : Solubility profiles (e.g., in chloroform, ether), moisture content (<2.41% loss on drying), and residue-on-ignition tests (<0.5%) . For novel derivatives, provide full elemental analysis and comparison with synthetic precursors .

Q. How should researchers design stability studies for this compound under environmental stressors?

  • Hydrolysis Testing : Expose samples to controlled humidity (e.g., 75% RH) and monitor degradation via HPLC. This compound is prone to hydrolysis in moist air, requiring inert-atmosphere handling .
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 105°C for 4 hours to assess mass loss and decomposition .
  • Light Sensitivity : Conduct accelerated photostability studies under ICH Q1B guidelines to identify degradation products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) in this compound characterization be resolved?

  • Cross-Validation : Replicate analyses using orthogonal methods (e.g., IR spectroscopy for functional groups, X-ray crystallography for crystalline forms) .
  • Artifact Detection : Check for solvent impurities (e.g., residual triethylamine in NMR samples) or ionization artifacts in MS .
  • Statistical Analysis : Apply multivariate regression to correlate spectral outliers with synthetic batch variables (e.g., reaction temperature, catalyst purity) .

Q. What strategies optimize synthetic pathways for this compound derivatives while ensuring reproducibility?

  • Reaction Optimization : Use design-of-experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry). For example, substituting methyl chloride with palladium catalysts may improve yield .
  • Reproducibility Protocols : Document "critical control points" (e.g., purification steps, drying conditions) and validate across independent labs .
  • Scalability Assessment : Compare small-scale vs. pilot-scale synthesis yields to identify process-dependent inefficiencies .

Q. How should researchers validate biological activity assays when facing inconsistent in vitro/in vivo correlations?

  • Dose-Response Calibration : Use pharmacokinetic modeling to align in vitro IC₅₀ values with plasma concentrations in animal models .
  • Metabolite Interference Testing : Analyze hepatic microsomal stability to identify active/inactive metabolites confounding in vivo results .
  • Negative Controls : Include structurally analogous inert compounds to isolate this compound-specific effects .

Methodological Guidance for Data Reporting

  • Experimental Replication : Follow Beilstein Journal guidelines to detail synthetic procedures, including solvent/reagent purity, reaction times, and characterization thresholds for new compounds .
  • Data Contradiction Analysis : Use triangulation (multiple datasets/methods) to resolve discrepancies, and explicitly discuss limitations in the "Results and Discussion" section .
  • Supplementary Materials : Archive raw spectral data, chromatograms, and computational models as supplementary files with descriptive metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.